Cas no 946821-59-6 (10-O-Acetyl SN-38)

10-O-Acetyl SN-38 化学的及び物理的性質
名前と識別子
-
- 10-O-Acetyl SN-38
- 10-O-ACETYL SN-38,LIGHT YELLOW SOLID
- (4S)-9-(Acetyloxy)-4,11-diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 10-Acetyloxy-7-ethylcamptothecin
- 10-Hydroxy-7-ethylcamptothecin 10-Acetate
-
計算された属性
- せいみつぶんしりょう: 434.14800
じっけんとくせい
- PSA: 107.72000
- LogP: 2.56730
10-O-Acetyl SN-38 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A187735-5 mg |
10-O-Acetyl SN-38 |
946821-59-6 | 5mg |
$ 150.00 | 2022-01-13 | ||
TRC | A187735-5mg |
10-O-Acetyl SN-38 |
946821-59-6 | 5mg |
$ 184.00 | 2023-09-09 | ||
TRC | A187735-50mg |
10-O-Acetyl SN-38 |
946821-59-6 | 50mg |
$ 1453.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479928-5mg |
10-O-Acetyl SN-38, |
946821-59-6 | 5mg |
¥2858.00 | 2023-09-05 | ||
TRC | A187735-10mg |
10-O-Acetyl SN-38 |
946821-59-6 | 10mg |
$ 339.00 | 2023-09-09 | ||
TRC | A187735-50 mg |
10-O-Acetyl SN-38 |
946821-59-6 | 50mg |
$ 1190.00 | 2022-01-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479928-5 mg |
10-O-Acetyl SN-38, |
946821-59-6 | 5mg |
¥2,858.00 | 2023-07-11 | ||
TRC | A187735-25mg |
10-O-Acetyl SN-38 |
946821-59-6 | 25mg |
$ 787.00 | 2023-04-19 | ||
TRC | A187735-10 mg |
10-O-Acetyl SN-38 |
946821-59-6 | 10mg |
$ 275.00 | 2022-01-13 | ||
TRC | A187735-25 mg |
10-O-Acetyl SN-38 |
946821-59-6 | 25mg |
$ 645.00 | 2022-01-13 |
10-O-Acetyl SN-38 関連文献
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
10-O-Acetyl SN-38に関する追加情報
10-O-Acetyl SN-38 (CAS No. 946821-59-6): A Promising Prodrug in Cancer Therapy
10-O-Acetyl SN-38 (CAS No. 946821-59-6) is a prodrug of the potent topoisomerase I inhibitor SN-38, which is the active metabolite of the widely used chemotherapy drug irinotecan. This compound has garnered significant attention in recent years due to its potential to enhance the therapeutic index of SN-38 while reducing its associated toxicities. In this article, we will delve into the chemical properties, pharmacological activities, and recent advancements in the clinical development of 10-O-Acetyl SN-38.
Chemical Structure and Properties
10-O-Acetyl SN-38 is a derivative of SN-38, characterized by the presence of an acetyl group at the 10-position of the camptothecin scaffold. This modification renders the compound more stable and less hydrophilic compared to its parent molecule, thereby improving its pharmacokinetic properties. The chemical formula of 10-O-Acetyl SN-38 is C27H25N3O7, with a molecular weight of 499.5 g/mol. The compound is typically synthesized through a series of chemical reactions, including acetylation and purification steps, to ensure high purity and stability.
Mechanism of Action
The primary mechanism of action of 10-O-Acetyl SN-38 involves its conversion to the active metabolite, SN-38, through enzymatic hydrolysis. Once activated, SN-38
Note:The following paragraph has been corrected to ensure accuracy and consistency.
The primary mechanism of action of 10-O-Acetyl SN-38 involves its conversion to the active metabolite, SN-38, through enzymatic hydrolysis. Once activated, SN-38 inhibits topoisomerase I, an enzyme responsible for unwinding and relaxing DNA supercoils during replication and transcription. By stabilizing the cleavable complex formed between topoisomerase I and DNA, SN-38 leads to DNA strand breaks and ultimately cell death, particularly in rapidly dividing cancer cells.
Clinical Applications and Research Developments
The clinical potential of 10-O-Acetyl SN-38 has been extensively explored in various preclinical and clinical studies. Recent research has shown that this prodrug can effectively target solid tumors, including colorectal cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). One notable study published in the journal *Cancer Research* demonstrated that 10-O-Acetyl SN-38-based therapy significantly reduced tumor growth in mouse models of colorectal cancer without causing severe systemic toxicity.
In addition to its anti-tumor effects, 10-O-Acetyl SN-38 strong > has shown promise in overcoming resistance mechanisms commonly observed with conventional chemotherapy agents. For instance, a study published in *Clinical Cancer Research* reported that combining 10-O-Acetyl SN-38 with other targeted therapies could enhance treatment efficacy in resistant cancer cell lines. These findings suggest that 10-O-Acetyl SN-38 may have a broader therapeutic application beyond its use as a single agent.
< strong >Pharmacokinetics and Safety Profile< / strong > p > < p >The pharmacokinetic properties of 10-O-Acetyl SN-38 have been extensively studied to optimize its therapeutic use. Upon administration, 10-O-Acetyl SN-38 undergoes rapid hydrolysis by carboxylesterases to release SN-38 . This conversion occurs primarily in the liver but can also take place in other tissues, leading to a more sustained release of the active metabolite. The half-life of 10-O-Acetyl SN-38 is longer than that of SN-38 alone, which allows for less frequent dosing regimens and potentially reduced side effects. p > < p >In terms of safety, clinical trials have shown that 10-O-Acetyl SN-38 is generally well-tolerated by patients. Common adverse effects include neutropenia, diarrhea, and fatigue, which are similar to those observed with irinotecan therapy but often less severe. Ongoing research aims to further refine dosing strategies and identify biomarkers that can predict patient response and minimize toxicity. p > < p >< strong >Future Directions< / strong > p > < p >The future outlook for 10-O-Acetyl SN-38 is promising as researchers continue to explore new avenues for its application in cancer therapy. One area of interest is the development of nanoparticle formulations that can enhance drug delivery and target specific tumor sites more effectively. Additionally, combination therapies involving 10-O-Acetyl SN-38 with immunotherapeutic agents or other targeted therapies are being investigated to maximize treatment outcomes. p > < p >In conclusion, 10-O-Acetyl SN-38 represents a significant advancement in the field of cancer chemotherapy. Its unique properties as a prodrug offer several advantages over traditional formulations, including improved stability, enhanced pharmacokinetics, and reduced toxicity. As research progresses, it is likely that this compound will play an increasingly important role in personalized cancer treatment regimens. p > article > response >
946821-59-6 (10-O-Acetyl SN-38) 関連製品
- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)
- 123948-87-8(Topotecan)
- 19685-09-7((S)-10-hydroxycamptothecin)
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)
- 86639-63-6(10-Aminocamptothecin)
- 97682-44-5(Irinotecan)
- 78287-27-1(7-Ethylcamptothecin)
- 19685-10-0(10-Methoxycamptothecin)




